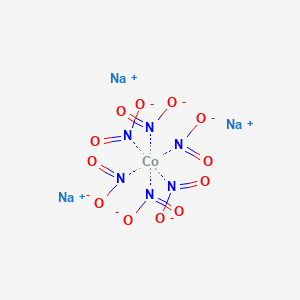
Sodium hexanitrocobaltate(III)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium hexanitrocobaltate(III) is an inorganic compound with the chemical formula Na₃[Co(NO₂)₆]. It is a yellow-colored salt consisting of the transition metal nitrite complex [Co(NO₂)₆]³⁻. This compound is commonly used as a reagent for the qualitative test for potassium and ammonium ions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium hexanitrocobaltate(III) is prepared by the oxidation of cobalt(II) salts in the presence of sodium nitrite. The reaction can be represented as follows: \ 4 [Co(H₂O)₆₂ + O₂ + 24 NaNO₂ \rightarrow 4 Na₃[Co(NO₂)₆] + 8 NaNO₃ + 4 NaOH + 22 H₂O ] In this reaction, cobalt(II) nitrate hexahydrate is oxidized in the presence of sodium nitrite and oxygen, resulting in the formation of sodium hexanitrocobaltate(III), sodium nitrate, sodium hydroxide, and water .
Industrial Production Methods: The industrial production of sodium hexanitrocobaltate(III) follows a similar synthetic route, with careful control of reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and precise control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: Sodium hexanitrocobaltate(III) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different cobalt complexes.
Reduction: It can be reduced to cobalt(II) complexes under specific conditions.
Substitution: The nitrite ligands can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or hydrazine.
Substitution: Ligands such as ammonia, ethylenediamine, or phosphines.
Major Products:
Oxidation: Formation of higher oxidation state cobalt complexes.
Reduction: Formation of cobalt(II) complexes.
Substitution: Formation of new cobalt coordination complexes with different ligands.
Scientific Research Applications
Sodium hexanitrocobaltate(III) has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of sodium hexanitrocobaltate(III) involves its ability to act as a nitrosation reagent. It facilitates the conversion of aromatic amines to 1,3-diaryltriazenes with excellent yield. The compound’s molecular targets include amino group-containing organic compounds, and the pathways involved are primarily related to nitrosation reactions .
Comparison with Similar Compounds
Potassium hexanitrocobaltate(III): Similar in structure but contains potassium ions instead of sodium ions.
Sodium hexanitritocobaltate(III): Another name for sodium hexanitrocobaltate(III), highlighting its nitrite ligands.
Uniqueness: Sodium hexanitrocobaltate(III) is unique due to its specific use in the qualitative and quantitative determination of potassium, thallium, and ammonium ions. Its ability to form insoluble double salts with these ions makes it particularly valuable in analytical chemistry .
Properties
IUPAC Name |
trisodium;cobalt;hexanitrite |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Co.6HNO2.3Na/c;6*2-1-3;;;/h;6*(H,2,3);;;/q;;;;;;;3*+1/p-6 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTOTFDDGIZNIK-UHFFFAOYSA-H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[Na+].[Na+].[Na+].[Co] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CoN6Na3O12-3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Diammonium 5-[2-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazin-1-yl]-2-(2-{4-[2-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazin-1-yl]-2-sulfonatophenyl}ethenyl)benzenesulfonate](/img/structure/B8065468.png)
![N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-N'-[2-[4-(2-methyl-3-oxo-7H-imidazo[1,2-a]pyrazin-6-yl)phenoxy]ethyl]carbamimidothioic acid](/img/structure/B8065473.png)
![Acetyl chloride, 2-[[7-[(dimethylamino)sulfonyl]-2,1,3-benzoxadiazol-4-yl]methylamino]-](/img/structure/B8065479.png)
![(2-{[(4-Fluorophenyl)methyl]sulfanyl}-4-hydroxy-octahydrocyclopenta[d]pyrimidin-1-yl)acetic acid](/img/structure/B8065480.png)

![Benzaldehyde, 4-[bis[2-(benzoyloxy)ethyl]amino]-](/img/structure/B8065500.png)
![Carbamic acid, N-[(1R)-2-(methoxymethylamino)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B8065502.png)
![6-{1-[(Tert-butoxy)carbonyl]hydrazin-1-yl}pyridine-3-carboxylic acid](/img/structure/B8065505.png)
![Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-](/img/structure/B8065518.png)




![Racemic-Tert-Butyl ((2S,6S)-1,2,3,4,5,6-Hexahydro-2,6-Methanobenzo[B]Azocin-11-Yl)Carbamate](/img/structure/B8065564.png)
